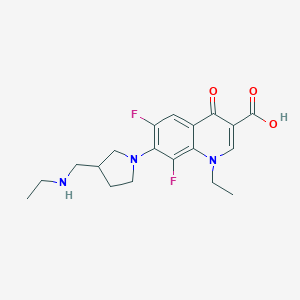
Merafloxacin
Overview
Description
Mechanism of Action
Target of Action
Merafloxacin, a fluoroquinolone antibacterial, primarily targets Type II DNA topoisomerase . This enzyme plays a crucial role in DNA replication and transcription, as well as chromosome segregation. By inhibiting this enzyme, this compound can effectively halt the growth and proliferation of bacteria .
Mode of Action
This compound interacts with its target by binding to the DNA-topoisomerase II complex, preventing the re-ligation step of the DNA breakage-reunion process. This results in the formation of a “cleaved complex” , which leads to rapid cell death . Additionally, this compound has been found to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway. By inhibiting DNA topoisomerase II, this compound prevents the unwinding of supercoiled DNA, which is a necessary step in DNA replication . This inhibition effectively halts bacterial growth and proliferation. In the context of SARS-CoV-2, this compound disrupts the viral replication process by inhibiting the necessary frameshift in the viral genome .
Pharmacokinetics
Fluoroquinolones are generally well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via renal and non-renal routes .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation, making it an effective antibacterial agent . In the context of SARS-CoV-2, this compound’s inhibition of the necessary frameshift in the viral genome can restrict viral replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antimicrobials like this compound. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the drug . For instance, certain fluoroquinolones are less active at lower temperatures . Understanding these factors is crucial for optimizing the use of antimicrobials and managing resistance.
Biochemical Analysis
Biochemical Properties
Merafloxacin interacts with various enzymes and proteins in biochemical reactions. It specifically inhibits the pseudoknot formation, a critical process in the SARS-CoV-2 genome . This interaction with the pseudoknot formation process is a key aspect of this compound’s biochemical properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It impedes SARS-CoV-2 replication in Vero E6 cells , indicating its influence on cell function and its potential impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through specific binding interactions with biomolecules. It inhibits the pseudoknot formation, a necessary process for the frameshift in the SARS-CoV-2 genome . This inhibition is robust to mutations within the pseudoknot region and is similarly effective on other betacoronaviruses .
Dosage Effects in Animal Models
Information on the effects of this compound at different dosages in animal models is currently limited. The use of animal models in biomedical research, including the study of dosage effects, is a common practice .
Metabolic Pathways
As a fluoroquinolone antibacterial, it is likely to interact with various enzymes or cofactors in these pathways .
Transport and Distribution
Given its molecular properties and its role as a fluoroquinolone antibacterial, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
Given its role in inhibiting the pseudoknot formation, a process critical to the SARS-CoV-2 genome, it is likely to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Merafloxacin is synthesized through a multi-step process involving the formation of a quinolone core structure. The synthesis typically begins with the preparation of 1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid, which is then subjected to various chemical reactions to introduce the pyrrolidinyl and ethylaminomethyl groups .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Merafloxacin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Substitution reactions are used to introduce different substituents into the quinolone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .
Scientific Research Applications
Merafloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone synthesis and reactivity.
Biology: Investigated for its effects on bacterial DNA replication and protein synthesis.
Medicine: Explored as a potential treatment for bacterial infections, including those caused by SARS-CoV-2.
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibacterial with a similar mechanism of action but different spectrum of activity.
Levofloxacin: Known for its broad-spectrum antibacterial properties and used in various clinical settings.
Moxifloxacin: A fluoroquinolone with enhanced activity against gram-positive bacteria.
Uniqueness of Merafloxacin: this compound is unique due to its specific inhibition of the pseudoknot formation in the SARS-CoV-2 genome, making it a potential candidate for treating COVID-19 . Its ability to target ribosomal frameshifting sets it apart from other fluoroquinolones .
Properties
IUPAC Name |
1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYYCLWCHFVRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869517 | |
| Record name | Merafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91188-00-0, 110013-21-3 | |
| Record name | Merafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 934 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

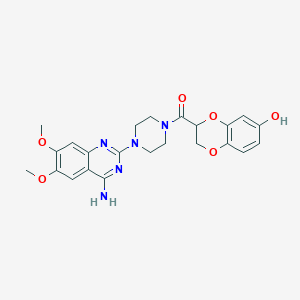
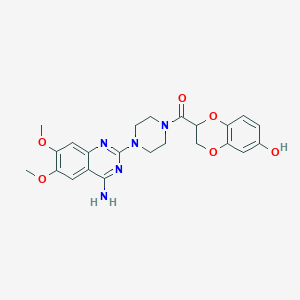
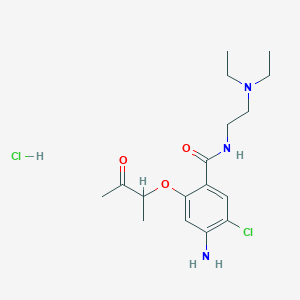
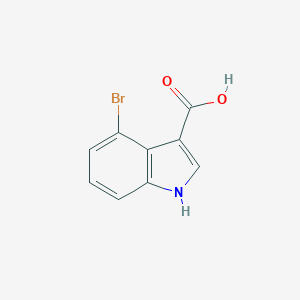
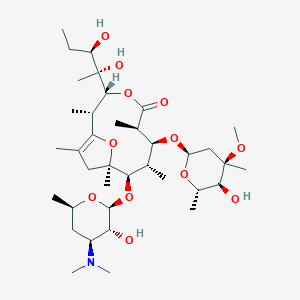


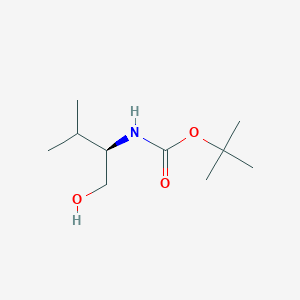
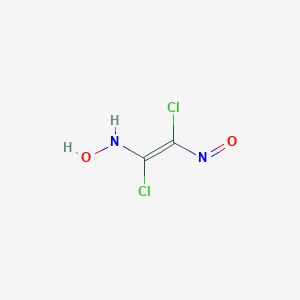
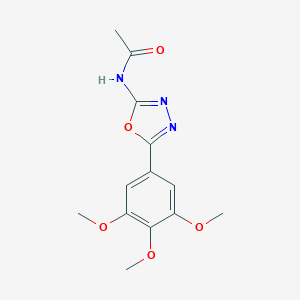
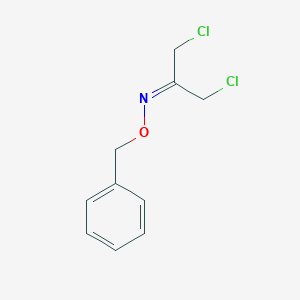
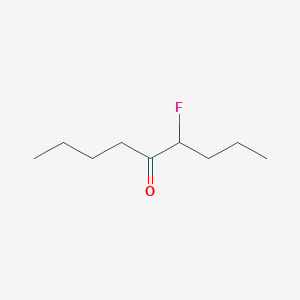
![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
